molecular formula C10H17NOS.HCl.1/2H2O B1574236 (+)-Cevimeline hydrochloride hemihydrate

(+)-Cevimeline hydrochloride hemihydrate

Cat. No.: B1574236
M. Wt: 244.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevimeline hydrochloride hemihydrate, a  novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Properties

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations

Synthetic Pathways and Methodologies

The core of Cevimeline (B1668456) synthesis lies in the formation of a key spirocyclic intermediate from a quinuclidine (B89598) precursor. Various methodologies have been developed to optimize this transformation, focusing on yield, efficiency, and stereoselectivity. google.com

The common starting point for Cevimeline synthesis is quinuclidin-3-one. newdrugapprovals.orgdrugfuture.com A primary derivatization strategy involves converting this ketone into an epoxide intermediate. This is typically achieved through a reaction with trimethylsulfoxonium (B8643921) iodide in the presence of a base like sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO). newdrugapprovals.orgportico.org The resulting spiro-epoxide is then opened by a sulfur nucleophile, such as hydrogen sulfide (B99878) (H₂S) in an aqueous sodium hydroxide (B78521) solution, to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine. newdrugapprovals.orgdrugfuture.com This intermediate contains the necessary hydroxyl and thiol functional groups for the subsequent cyclization step.

An alternative, more industrially viable process avoids the use of the highly toxic hydrogen sulfide gas. google.com This improved method utilizes thiolcarboxylic acid to generate the key 3-hydroxy-3-mercaptomethylquinuclidine (B131662) intermediate, which can be carried forward with the isolation of only one intermediate compound. google.com

The formation of the characteristic spiro-oxathiolane ring is accomplished through the cyclization of 3-hydroxy-3-(sulfanylmethyl)quinuclidine with acetaldehyde (B116499). newdrugapprovals.orgportico.org This reaction is catalyzed by an acid, which facilitates the condensation and subsequent ring closure. A variety of catalytic systems have been employed for this crucial step.

The reaction yields a mixture of the desired cis-isomer (Cevimeline) and the trans-isomer. newdrugapprovals.orgportico.org The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions. google.com Furthermore, the undesired trans-isomer can be converted to the therapeutically active cis-isomer through a process of isomerization, which is also catalyzed by strong acids. newdrugapprovals.orgdrugfuture.com

Interactive Data Table: Catalysts for Cyclization and Isomerization

Reaction Type Catalyst Type Examples Reference
Cyclization Lewis Acid Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄) newdrugapprovals.org, drugfuture.com, portico.org
Cyclization Protic Acid Phosphoryl chloride (POCl₃), Phosphoric acid (H₃PO₄), p-Toluenesulfonic acid (TsOH) newdrugapprovals.org, drugfuture.com, portico.org
Isomerization Lewis Acid SnCl₄, Ferric chloride (FeCl₃), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) newdrugapprovals.org, drugfuture.com
Isomerization Organic Sulfonic Acid Trifluoromethanesulfonic acid, p-Toluenesulfonic acid, Methanesulfonic acid newdrugapprovals.org, drugfuture.com
Isomerization Mineral Acid Sulfuric acid newdrugapprovals.org, drugfuture.com

Isomeric Form Generation and Separation

The synthesis of Cevimeline inherently produces stereoisomers due to the presence of two chiral centers at the spiro-junction and the 2-position of the oxathiolane ring. This results in the formation of diastereomers, which have different physical properties. libretexts.orgyoutube.com

The acid-catalyzed cyclization of 3-hydroxy-3-(sulfanylmethyl)quinuclidine with acetaldehyde results in a mixture of two diastereomeric racemates: (±)-cis (Cevimeline) and (±)-trans. newdrugapprovals.orgportico.org The cis and trans designation refers to the relative orientation of the methyl group on the oxathiolane ring with respect to the quinuclidine nitrogen atom. In many initial synthetic routes, these isomers are formed in roughly equal proportions. portico.org However, certain processes have been developed that can provide a mixture enriched in the desired cis-isomer, with reported cis/trans ratios up to 10:1. google.com The conformational analysis of both isomers reveals distinct differences in the spatial arrangement of the methyl group relative to the bicyclic quinuclidine system.

Since enantiomers possess identical physical properties, the separation of a racemic mixture is challenging. libretexts.org However, diastereomers have distinct physical properties like solubility and melting points, which allows for their separation using standard laboratory techniques. libretexts.orgyoutube.com Several methods are used to resolve the mixture of Cevimeline diastereomers.

Interactive Data Table: Diastereomeric Resolution Techniques for Cevimeline

Technique Description Key Reagents/Conditions Reference
Fractional Recrystallization This method exploits the different solubilities of the diastereomeric salts. The mixture is recrystallized from a suitable solvent, causing the less soluble diastereomer to crystallize out first. Acetone is commonly used as the solvent for recrystallizing the free base mixture. newdrugapprovals.org, drugfuture.com, portico.org
Thin-Layer Chromatography (TLC) A chromatographic technique used to separate the isomers on an analytical or preparative scale based on their different affinities for the stationary phase. --- newdrugapprovals.org, drugfuture.com, portico.org
Isomerization The undesired trans-isomer is chemically converted into the desired cis-isomer by treatment with an acidic catalyst. Lewis acids (e.g., SnCl₄) or organic sulfonic acids (e.g., p-TsOH) in a refluxing solvent like toluene. newdrugapprovals.org, drugfuture.com, portico.org

Following separation and purification to isolate the (+)-cis-isomer, the anhydrous hydrochloride salt is formed. This is then hydrated in a water-acetone mixture to yield the final, stable (+)-Cevimeline hydrochloride hemihydrate.

Table of Mentioned Chemical Compounds

Compound Name Other Names Molecular Formula
This compound Evoxac, Saligren, SNI-2011 C₁₀H₁₇NOS·HCl·½H₂O
Quinuclidin-3-one --- C₇H₁₁NO
Trimethylsulfoxonium iodide --- C₃H₉IOS
3-hydroxy-3-(sulfanylmethyl)quinuclidine 3-hydroxy-3-mercaptomethylquiniclidine C₈H₁₅NOS
Acetaldehyde --- C₂H₄O
Boron trifluoride etherate Boron trifluoride ethyl ether complex (C₂H₅)₂O·BF₃
Tin(IV) chloride Stannic chloride SnCl₄
p-Toluenesulfonic acid TsOH C₇H₈O₃S
Thiolcarboxylic acid --- R-COSH
cis-Cevimeline (±)-cis-2-methylspiro[1,3-oxathiolane-5,3′-quinuclidine] C₁₀H₁₇NOS
trans-Cevimeline (±)-trans-2-methylspiro[1,3-oxathiolane-5,3′-quinuclidine] C₁₀H₁₇NOS
Sodium hydride --- NaH
Dimethyl sulfoxide DMSO C₂H₆OS
Hydrogen sulfide --- H₂S
Sodium hydroxide --- NaOH
Acetone --- C₃H₆O

Isomerization Studies

The synthesis of cevimeline typically yields both the cis- and trans-isomers. nih.gov The cis-isomer is the pharmacologically active form of the drug. nih.gov Consequently, the inactive trans-isomer must be either removed or converted to the active cis-form to maximize the yield and ensure the stereochemical purity of the final product.

Research has shown that the trans-isomer of cevimeline can be converted to the therapeutically active cis-isomer through a process of isomerization. newdrugapprovals.orgportico.org This conversion is typically achieved by treating the trans-isomer with an acidic catalyst. newdrugapprovals.orgportico.org Suitable catalysts for this isomerization include organic sulfonic acids, such as trifluoromethanesulfonic acid or p-toluenesulfonic acid, as well as Lewis acids like tin(IV) chloride (SnCl4), iron(III) chloride (FeCl3), boron trifluoride (BF3), or aluminum chloride (AlCl3). newdrugapprovals.orgportico.org The reaction is generally carried out in a refluxing solvent such as toluene, hexane, or chloroform. newdrugapprovals.orgportico.org This process is a crucial step in the industrial production of cevimeline, allowing for the otherwise discarded trans-isomer to be efficiently converted into the desired active pharmaceutical ingredient.

A Chinese patent also describes a method for preparing cis-cevimeline from a mixture of cis- and trans-isomers by salification with a chiral acid followed by recrystallization and liberation of the free base with an alkali. google.com

Formation and Characterization of the Hemihydrate Salt

Cevimeline base is a liquid at room temperature, which presents challenges for formulation into a solid dosage form. nih.gov Therefore, it is converted into a stable, crystalline salt form, specifically this compound, for pharmaceutical use. nih.gov

This salt is a white to off-white crystalline powder. drugs.com The formation of the hemihydrate indicates the incorporation of half a mole of water for every mole of cevimeline hydrochloride in the crystal lattice. This water of hydration plays a crucial role in stabilizing the crystal structure through hydrogen bonding.

The physicochemical properties of this compound have been well-characterized.

PropertyValueSource
Appearance White to off-white crystalline powder drugs.com
Melting Point 201-203 °C drugs.com
Solubility Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether. drugs.com
pH (1% aqueous solution) 4.6 - 5.6 drugs.com
Molecular Formula C₁₀H₁₇NOS·HCl·½H₂O newdrugapprovals.org
Molecular Weight 244.79 g/mol drugs.comnewdrugapprovals.org

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of both the cis- and trans-isomers of cevimeline hydrochloride hemihydrate. nih.gov These studies have revealed that the active cis-isomer possesses a less dense crystal packing, a lower melting point, and higher solubility compared to the trans-isomer. nih.gov

Impurity Profiling and Control in Synthetic Routes

Ensuring the purity of the active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing. The synthesis of cevimeline can give rise to various impurities that must be identified, quantified, and controlled to meet stringent regulatory standards. veeprho.com

Impurities in cevimeline can be broadly categorized as process-related impurities and degradation products. veeprho.com Process-related impurities are substances that are formed during the synthesis, such as the previously discussed trans-isomer. veeprho.com Other potential process-related impurities include starting materials, intermediates, and by-products of side reactions.

Degradation products are formed by the decomposition of the cevimeline molecule under the influence of factors like light, heat, or humidity. veeprho.com Common degradation products of cevimeline that have been identified include:

Cevimeline N-Oxide

Cevimeline Sulfoxide

The control of these impurities is a multi-faceted process that begins with a well-designed and controlled synthetic route. The isomerization of the trans- to the cis-isomer is a key control strategy for stereochemical impurities. newdrugapprovals.org Further purification steps, such as fractional recrystallization, are employed to remove other process-related impurities. newdrugapprovals.org

Modern analytical techniques are essential for the detection and quantification of impurities in cevimeline. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods used for impurity profiling. veeprho.com These techniques allow for the separation and identification of even trace amounts of impurities, ensuring that the final API meets the required purity specifications. veeprho.com

Below is a table of some known impurities of cevimeline:

Impurity NameCAS NumberMolecular Formula
trans-Cevimeline Hydrochloride107220-29-1C₁₀H₁₈ClNOS
Cevimeline N-Oxide469890-14-0C₁₀H₁₇NO₂S
Cevimeline Sulfoxide124751-36-6C₁₀H₁₇NO₂S
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol61573-79-3C₉H₁₇NO₂
Cev (R)-S-oxide124751-37-7C₁₀H₁₇NO₂S

Pharmacology and Molecular Mechanisms of Action

Muscarinic Acetylcholine (B1216132) Receptor Agonism

Cevimeline's primary pharmacological identity is that of a cholinergic agonist with a pronounced affinity for muscarinic receptors. drugbank.comdrugcentral.org This agonism is not uniform across all receptor subtypes; the compound exhibits a distinct selectivity profile, which dictates its specific physiological effects.

Research has consistently demonstrated that cevimeline (B1668456) possesses a relatively high specificity for M1 and M3 muscarinic receptor subtypes over others. wikipedia.orgmedscape.commdpi.com This selectivity is a key feature of its pharmacological profile. The affinity for receptors on lacrimal and salivary gland epithelium is notably higher than for those on cardiac tissues. nih.govnih.govdrugs.com

Cevimeline acts as a potent agonist at M1 muscarinic receptors. nih.govdrugbank.commdpi.com These receptors are predominantly located in the central nervous system and on exocrine glands. nih.govnih.govdrugbank.commdpi.com The activation of M1 receptors is a critical component of cevimeline's mechanism, contributing significantly to its secretagogue effects. nih.govnih.govdrugbank.com Studies using Chinese hamster ovary (CHO) cells transfected with the human M1 receptor gene have shown that cevimeline can effectively increase the formation of inositol (B14025) trisphosphate (IP3), confirming its agonistic activity at this subtype. medscape.com Furthermore, cevimeline is described as having partial direct M1-receptor agonist activity in the central nervous system. pdr.net

The compound is also a specific and potent agonist of the M3 muscarinic receptor. medscape.commdpi.comnih.govmdpi.com M3 receptors are densely expressed on the smooth muscle of various organs and are abundant in glandular tissues, including the salivary and lacrimal glands. nih.govnih.govdrugbank.commdpi.com The agonistic action of cevimeline on M3 receptors directly stimulates these glands, leading to increased secretion. wikipedia.orgdrugbank.commdpi.com This M3 agonism is fundamental to its primary therapeutic applications. In vitro studies have demonstrated that cevimeline induces a concentration-dependent increase in phosphatidylinositol turnover in CHO cells transfected with the human M3 receptor gene. medscape.com

While cevimeline shows high potency for M1 and M3 receptors, its interaction with M2, M4, and M5 subtypes is considerably weaker. nih.gov The selectivity for the M1 receptor is approximately 46-fold higher than for the M2 receptor and 43-fold higher than for the M4 receptor. nih.gov The selectivity toward the M3 receptor is about 2-fold lower than for M1, and the selectivity for the M5 receptor is about 3-fold lower than for M1. nih.gov In functional assays, cevimeline showed minimal effect on signal transduction in cells transfected with M2 or M5 receptors compared to its effects on M1 and M3 receptors. medscape.com This differential potency underscores the compound's relative selectivity, which distinguishes it from less selective muscarinic agonists like pilocarpine (B147212) and carbachol. medscape.com

Receptor Binding Kinetics and Quantitative Characterization (e.g., IC50, Ki values)

The interaction of cevimeline with muscarinic receptor subtypes has been quantified through various in vitro assays, providing values for its potency and efficacy. The half-maximal effective concentration (EC50) values highlight its selectivity.

One study determined the EC50 values for cevimeline across all five human muscarinic receptor subtypes expressed in CHO cells. The results confirmed its high potency at the M1 receptor. nih.govmdpi.com

Receptor SubtypeEC50 Value (μM)
M10.023
M21.04
M30.048
M41.31
M50.063
Data sourced from Heinrich et al. as cited in nih.govmdpi.com

Another study reported EC50 values from functional assays on isolated guinea pig tissues, which are rich in specific receptor subtypes. rndsystems.com

Tissue PreparationPredominant ReceptorEC50 Value (μM)
Guinea Pig IleumM33.5
Guinea Pig TracheaM33.0
Data sourced from rndsystems.com

Intracellular Signaling Cascades

The binding of cevimeline to M1 and M3 muscarinic receptors initiates a well-defined intracellular signaling pathway. nih.govpatsnap.com These receptors are coupled to the Gq/11 class of G-proteins. nih.govpatsnap.com

Upon agonist binding, the activated Gq/11 protein stimulates the enzyme phospholipase C. nih.govpatsnap.com Phospholipase C then catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. medchemexpress.commedchemexpress.compatsnap.com This transient increase in intracellular Ca2+ concentration is a crucial step that activates various downstream cellular processes, ultimately leading to the physiological response, such as glandular secretion. patsnap.commdpi.com Studies have confirmed that cevimeline induces this increase in intracellular Ca2+ in parotid cells and stimulates IP3 formation in cells expressing M1 and M3 receptors. medchemexpress.commedchemexpress.commedscape.com

In contrast, the M2 and M4 receptors, for which cevimeline has much lower affinity, are coupled to Gi/o proteins, which act to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

G Protein-Coupled Receptor (GPCR) Activation Pathways

As a muscarinic agonist, (+)-cevimeline hydrochloride hemihydrate initiates its effects by binding to and activating M1 and M3 muscarinic receptors, which are members of the G protein-coupled receptor (GPCR) family. nih.govdrugbank.compatsnap.com This binding event triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. patsnap.com Specifically, the M1 and M3 receptors are coupled to the Gq/11 family of G-proteins. patsnap.com

Upon activation, the α-subunit of the Gq/11 protein dissociates and activates the enzyme phospholipase C (PLC). patsnap.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com This activation cascade is a hallmark of the signaling pathway for M1 and M3 muscarinic receptors. patsnap.com

Calcium Ion Mobilization and Modulation

The generation of inositol 1,4,5-trisphosphate (IP3) is a critical step in the signaling cascade initiated by this compound. patsnap.com IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum. patsnap.com This binding event triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm, leading to a rapid and transient increase in the intracellular calcium concentration. patsnap.commedchemexpress.com

Studies have demonstrated that cevimeline induces a dose-dependent increase in intracellular Ca2+ concentration in target cells, such as those of the parotid gland. medchemexpress.com This mobilization of intracellular calcium is a key event that links receptor activation to the ultimate physiological response. The influx of extracellular calcium can also contribute to sustaining the cellular response.

Downstream Signaling Events in Target Cells

The elevation of intracellular calcium and the production of diacylglycerol (DAG) act as crucial downstream signals that orchestrate the final cellular response. patsnap.com The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent proteins. patsnap.com

In exocrine gland cells, such as those in the salivary and lacrimal glands, these signaling events culminate in the fusion of secretory vesicles with the plasma membrane, a process known as exocytosis. patsnap.com This leads to the secretion of saliva and tears, which is the primary therapeutic effect of this compound. nih.govdrugbank.compatsnap.com In smooth muscle cells, the increased intracellular calcium can lead to muscle contraction. drugbank.com

Structure-Activity Relationship (SAR) Studies

The pharmacological specificity and efficacy of this compound are intrinsically linked to its unique chemical structure. As a quinuclidine (B89598) derivative, its three-dimensional conformation plays a pivotal role in its interaction with muscarinic receptors.

Chemical Moiety Contributions to Receptor Selectivity

The structure of cevimeline features a quinuclidine ring system and an oxathiolane ring. The quinuclidine moiety, a bicyclic amine, is a common scaffold in many muscarinic agonists and is crucial for binding to the receptor. nih.govunimore.it The protonated nitrogen atom within the quinuclidine ring is thought to form a key hydrogen-bonding interaction with a corresponding site on the muscarinic receptor, which is essential for agonist activity. unimore.it

The oxathiolane ring and its substituents are significant contributors to the compound's selectivity for M1 and M3 receptors over other muscarinic subtypes. nih.gov While detailed public studies on the specific contribution of the oxathiolane moiety of cevimeline are limited, research on other quinuclidine-based muscarinic ligands suggests that the nature of the heterocyclic ring system attached to the quinuclidine core can modulate receptor affinity and efficacy. nih.gov For instance, the replacement of an ester group with an oxadiazole ring in some quinuclidine-based agonists was found to optimize agonist profiles through specific hydrogen-bonding interactions. nih.gov This suggests that the oxathiolane ring in cevimeline likely engages in specific interactions within the binding pocket of M1 and M3 receptors, contributing to its selective agonist properties.

The following table summarizes the selectivity of cevimeline for different muscarinic receptor subtypes, highlighting its higher potency at M1 and M3 receptors.

Receptor SubtypeEC50 (μM)
M10.023
M21.04
M30.048
M41.31
M50.063
Data from Heinrich et al., as cited in a 2021 study. nih.gov

Stereochemical Influence on Pharmacological Activity

While direct comparative studies on the different stereoisomers of cevimeline are not extensively published in readily available literature, studies on other chiral quinuclidine derivatives have demonstrated that enantiomers can exhibit significantly different pharmacological properties. For example, in a series of quinuclidine benzamides targeting nicotinic acetylcholine receptors, the R-enantiomer was found to be more potent than the S-enantiomer, highlighting the importance of stereochemistry in the interaction of quinuclidine-based ligands with their receptors. Although this finding is for a different receptor class, it underscores the principle that the three-dimensional structure of such compounds is a key determinant of their biological activity.

Preclinical in Vitro and in Vivo Pharmacological Investigations

In Vitro Pharmacological Models

In vitro studies provide a foundational understanding of a compound's direct effects on specific tissues and cells, isolated from the complex systems of a living organism.

Isolated Tissue Contractility Studies (e.g., Guinea Pig Ileum, Trachea)

The effects of cevimeline (B1668456) have been evaluated on isolated smooth muscle tissues to characterize its muscarinic activity. In studies using tissues from guinea pigs, cevimeline demonstrated contractile effects on both the ileum and the trachea at concentrations of 3 x 10⁻⁶ mol/L or higher. nih.gov In contrast, it was shown to reduce the contractile force of the isolated right guinea pig atrium. nih.gov The guinea pig ileum is a standard model for assessing muscarinic receptor activity, as its smooth muscle contains both M2 and M3 muscarinic receptor subtypes, which are involved in muscle contraction. nih.govnih.gov

Table 1: Effects of Cevimeline on Isolated Guinea Pig Tissues

Tissue PreparationObserved EffectEffective ConcentrationSource
Isolated IleumContraction≥ 3 x 10⁻⁶ mol/L nih.gov
Isolated TracheaContraction≥ 3 x 10⁻⁶ mol/L nih.gov
Isolated Right AtriumReduced Contractile Force≥ 1 x 10⁻⁶ mol/L nih.gov

Cellular Secretion Models (e.g., Parotid Acini and Duct Cells)

Cellular models are crucial for elucidating the mechanisms behind cevimeline's secretagogue effects. In experiments using isolated rat parotid gland cells, cevimeline was shown to increase the intracellular calcium ion (Ca²⁺) concentration in both acinar and duct cells in a dose-dependent manner, starting at concentrations over 1 µM. nih.gov This Ca²⁺ mobilization is a key step in initiating saliva secretion. nih.gov The responses induced by cevimeline were completely inhibited by the M3 muscarinic receptor antagonist, 4-DAMP, confirming that the secretagogue effect is mediated through this receptor subtype. nih.gov Further studies on digested parotid cells found that cevimeline increases intracellular Ca²⁺ at concentrations ranging from 0.1 to 100 μM. nih.gov

Table 2: Cevimeline's Effect on Intracellular Calcium in Parotid Gland Cells

Cell TypeEffectConcentration RangeAntagonist BlockadeSource
Isolated Rat Parotid Acinar & Duct CellsDose-dependent increase in intracellular Ca²⁺> 1 µMCompletely blocked by 1 µM 4-DAMP nih.gov
Digested Parotid CellsIncrease in intracellular Ca²⁺0.1 - 100 µMNot specified nih.gov

Enzyme Inhibition and Activation Assays (excluding human P450 inhibition related to drug-drug interactions)

Beyond its direct receptor agonist activity, cevimeline has been investigated for its influence on specific enzyme systems. In vitro studies demonstrated that cevimeline did not inhibit cytochrome P450 isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4. mdpi.comresearchgate.net

Research has also explored cevimeline's role in pathways relevant to neurodegenerative conditions. The stimulation of M1 muscarinic receptors by cevimeline was found to reduce the phosphorylation of the tau protein in M1AChRs-transfected PC12 cells. nih.gov Furthermore, scientific literature suggests a link between the stimulation of the M2 receptor and a decrease in β-secretase enzyme activity, an enzyme involved in the production of amyloid-β peptide. nih.gov

In Vivo Animal Model Studies

In vivo studies in animal models allow for the assessment of a compound's pharmacological effects in a complete biological system, providing insights into its potential therapeutic applications.

Animal Models of Glandular Dysfunction (e.g., Xerostomia Models in Rats and Mice)

Cevimeline has been extensively evaluated in animal models that mimic human glandular dysfunction, such as Sjögren's syndrome and radiation-induced xerostomia. In murine models of Sjögren's syndrome and in rats subjected to X-ray irradiation, cevimeline was found to dose-dependently induce salivation. nih.gov

A key finding comes from studies using female MRL/l mice, a widely used model for Sjögren's syndrome. researchgate.netnorecopa.no In these mice, the localization of aquaporin-5 (AQP-5), a water channel protein crucial for saliva production, is disordered, with expression appearing in the cytoplasm instead of being confined to the apical cell membranes of salivary acinar cells. researchgate.netnorecopa.no Administration of cevimeline to these model mice transiently normalized the localization of AQP-5, moving it predominantly to the cellular apical domains. researchgate.netnorecopa.no This correction was accompanied by ultrastructural changes indicative of enhanced saliva secretion and production, such as a marked reduction in secretory granules and an expansion of the rough endoplasmic reticulum. researchgate.net

Table 3: Findings in Animal Models of Glandular Dysfunction

Animal ModelCondition ModeledKey Findings with CevimelineSource
Murine ModelsSjögren's SyndromeDose-dependently induced salivation nih.gov
RatsX-ray Irradiation-Induced XerostomiaDose-dependently induced salivation nih.gov
MRL/l MiceSjögren's SyndromeIncreased salivary secretion; Normalized the localization of AQP-5 in parotid and submandibular glands researchgate.netnorecopa.no

Salivary and Lacrimal Gland Secretion Studies

Direct studies of salivary and lacrimal gland function in healthy animals have confirmed cevimeline's efficacy as a secretagogue. It has been shown to stimulate both salivary and tear secretions in rats and mice. In a comparative study in dogs, the sialogogic (saliva-inducing) effect of cevimeline lasted nearly twice as long as that of pilocarpine (B147212). nih.gov

In male Wistar rats, intraperitoneal administration of cevimeline (0.008-0.016 mg/kg) resulted in a slowly increasing and lasting salivation effect. nih.gov This was accompanied by an increase in blood flow to the parotid gland, which is essential for sustained secretion. nih.gov

Table 4: Effects of Cevimeline on Glandular Secretion in Animal Models

Animal ModelSecretion TypeObserved EffectSource
DogsSalivarySialogogic effect lasted nearly twice as long as pilocarpine nih.gov
RatsSalivary and LacrimalStimulated secretion; Lasting salivation and increased parotid blood flow nih.gov
MiceSalivary and LacrimalStimulated secretion

Pharmacological Effects on Specific Physiological Systems

Gastrointestinal System

(+)-Cevimeline hydrochloride hemihydrate, as a muscarinic agonist, increases the tone of smooth muscle in the gastrointestinal (GI) tract. fda.govfda.gov This action on the M3 muscarinic receptors present on smooth muscle cells leads to a range of effects on GI motility. fda.gov Preclinical observations in animal models have documented these effects.

The pro-motility effects of cevimeline are a direct consequence of its mechanism of action. By activating M3 receptors in the gut wall, cevimeline can induce smooth muscle contraction, leading to increased gastrointestinal spasm and motility. fda.gov These effects are a recognized part of the pharmacological profile of muscarinic agonists.

Urinary System

Similar to its effects on the gastrointestinal tract, this compound increases the tone of the smooth muscle in the urinary tract. fda.govfda.gov This is mediated through the activation of muscarinic receptors, which are abundant in the bladder and ureters.

Reproductive System

Preclinical studies in rats have investigated the effects of this compound on reproductive function. In female Sprague-Dawley rats, administration of cevimeline at a dosage of 45 mg/kg/day from 14 days prior to mating through day seven of gestation resulted in a statistically significant reduction in the mean number of implantations compared to control animals. fda.gov This effect was noted to potentially be secondary to maternal toxicity. fda.gov

Conversely, in male Sprague-Dawley rats, cevimeline did not demonstrate adverse effects on reproductive performance or fertility when administered for 63 days prior to and throughout the mating period at dosages up to 45 mg/kg/day. fda.gov

A lifetime carcinogenicity study in F-344 rats showed a statistically significant increase in the incidence of uterine adenocarcinomas in female rats at a dosage of 100 mg/kg/day. fda.gov

| Preclinical Reproductive Effects of Cevimeline in Rats | | :--- | :--- | | Parameter | Finding | | Female Rat Fertility | A statistically significant decrease in the number of implantations was observed at 45 mg/kg/day. fda.gov | | Male Rat Fertility | No adverse effects on reproductive performance or fertility were seen at dosages up to 45 mg/kg/day. fda.gov | | Uterine Carcinogenicity (F-344 rats) | A significant increase in uterine adenocarcinomas was observed at 100 mg/kg/day. fda.gov |

Cardiovascular Responses

Preclinical studies in anesthetized rats have demonstrated that this compound can induce significant changes in cardiovascular parameters. These responses are dose-dependent and align with the compound's action as a muscarinic agonist.

In anesthetized normal rats, cevimeline induced significant changes in heart rate and blood pressure at doses close to those that produce sialagogic effects. nih.gov A study comparing cevimeline to pilocarpine in rats found that cevimeline at 80 μmol/kg (approximately 19.6 mg/kg) produced a higher pressor response (increase in blood pressure) compared to pilocarpine at 4 μmol/kg. nih.gov At doses sufficient to induce salivation, cevimeline generally did not affect the cardiovascular system when administered orally at 3–10 mg/kg in animal studies. nih.gov However, at doses approximately 10-fold higher, hypothermia and bradycardia were observed. nih.gov

The potential for cardiovascular effects such as atrioventricular block, tachycardia, bradycardia, hypotension, and hypertension is a recognized characteristic of muscarinic agonists. fda.gov

| Cardiovascular Responses to Cevimeline in Preclinical Models (Rats) | | :--- | :--- | :--- | | Dose | Cardiovascular Effect | Reference | | 3-10 mg/kg (oral) | Generally no effect on the cardiovascular system | nih.gov | | 80 μmol/kg (i.p.) | Higher pressor response compared to pilocarpine | nih.gov | | ~30-100 mg/kg (oral) | Hypothermia and bradycardia | nih.gov |

Central Nervous System Modulation (e.g., Neuronal Activity, Angiotensin II-Induced Water Intake)

This compound can cross the blood-brain barrier and exert effects on the central nervous system (CNS). nih.gov Preclinical studies in rats have specifically investigated its influence on neuronal activity and behaviors such as angiotensin II-induced water intake.

In conscious rats, the intraperitoneal injection of cevimeline induced salivation but did not cause water intake. nih.govnih.gov Conversely, direct intracerebroventricular injection of cevimeline did induce water intake, but at a concentration over 1000 times greater than that of pilocarpine needed to produce the same effect. nih.govnih.gov This suggests that while cevimeline can act centrally to stimulate thirst, its effects are significantly weaker than those of pilocarpine when administered peripherally. nih.govnih.gov

Further studies have shown that cevimeline inhibits angiotensin II-induced water intake and neuronal activity in the subfornical organ, a key brain region involved in thirst regulation. nih.gov This inhibitory effect on the thirst-related central nuclei contrasts with the reported effects of pilocarpine. nih.gov Additionally, at oral doses of 30 and 100 mg/kg in rats, cevimeline caused a significant hypothermia, indicating a centrally mediated effect on thermoregulation. nih.gov

| Central Nervous System Effects of Cevimeline in Rats | | :--- | :--- | :--- | | Administration Route & Dose | Effect | Reference | | Intraperitoneal | Induced salivation, but not water intake. | nih.govnih.gov | | Intracerebroventricular | Induced water intake (at high concentrations). | nih.govnih.gov | | Not specified | Inhibited angiotensin II-induced water intake and neuronal activity in the subfornical organ. | nih.gov | | 30 and 100 mg/kg (oral) | Caused significant hypothermia. | nih.gov |

Dose-Response Characterization in Preclinical Animal Models

The pharmacological effects of this compound have been shown to be dose-dependent in various preclinical animal models. These studies have primarily focused on its sialogogic (saliva-inducing) effects, as well as other systemic responses.

In normal and irradiated rats, cevimeline administered intravenously at doses ranging from 3 to 30 mg/kg dose-dependently increased the salivary flow rate and total salivary volume. nih.gov The minimum effective dose for this sialagogic effect was determined to be 10 mg/kg. nih.gov Another study in conscious rats demonstrated that intraperitoneal injection of cevimeline induced salivation from the parotid gland in a dose-dependent manner. nih.govnih.gov

Acute toxicity studies in rats have also provided dose-response information. Oral administration of cevimeline at 100 mg/kg resulted in observable signs such as mydriasis, decreased spontaneous motor activity, tremor, convulsions, and salivation, with mortality occurring at higher doses. fda.gov The oral LD50 in male rats was calculated to be 122 mg/kg. fda.gov Intravenous administration also showed a clear dose-response, with an estimated LD50 of 49.7 mg/kg in male rats, accompanied by similar clinical signs. fda.gov

| Dose-Response of Cevimeline in Preclinical Rat Models | | :--- | :--- | :--- | :--- | | Administration Route | Dose | Observed Effect | Reference | | Intravenous | 3-30 mg/kg | Dose-dependent increase in salivary flow and volume | nih.gov | | Intravenous | 10 mg/kg | Minimum effective dose for sialagogic effect | nih.gov | | Intraperitoneal | Not specified | Dose-dependent induction of salivation | nih.govnih.gov | | Oral | 100 mg/kg | Mydriasis, decreased motor activity, tremor, convulsions, salivation | fda.gov | | Oral | 122 mg/kg | LD50 in male rats | fda.gov | | Intravenous | 49.7 mg/kg | Estimated LD50 in male rats | fda.gov |

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution in Animal Models

Studies in preclinical species demonstrate that cevimeline (B1668456) is readily absorbed and distributed to various tissues following administration.

Following oral administration, cevimeline is quickly absorbed in both rat and dog models. nih.gov Plasma concentrations typically reach their maximum (Cmax) within an hour in both species. nih.govfda.gov The elimination half-life (t1/2) has been observed to be between 0.4 and 1.1 hours in these models. nih.gov Specifically in rats, the time to peak concentration (Tmax) is reported to be between 30 and 60 minutes, with an estimated elimination half-life of one to two hours. fda.gov

Pharmacokinetic Parameters of Cevimeline in Animal Plasma

Species Time to Peak Concentration (Tmax) Elimination Half-Life (t1/2)
Rat 30 - 60 minutes 1 - 2 hours
Dog < 1 hour 0.4 - 1.1 hours

Data derived from multiple preclinical studies.

The oral bioavailability of cevimeline shows variability between species. In rats, the bioavailability was determined to be approximately 50%, while in dogs, it was found to be around 30%. nih.gov These findings suggest a moderate level of absorption and first-pass metabolism in these preclinical models.

Oral Bioavailability of Cevimeline in Preclinical Species

Species Approximate Bioavailability
Rat 50%

Tissue distribution studies in rats using radiolabelled cevimeline have shown that the compound is widely distributed throughout the body. fda.gov Following both single and repeated doses, significant concentrations of the drug were detected in the urinary bladder, preputial gland, cartilage, kidney, intestinal contents, nasal cavity, and trachea. fda.gov Accumulation of radioactivity was noted in the heart, thyroid, cerebellum, skeletal muscle, Harderian gland, and spinal cord after repeated dosing. fda.gov However, the compound was observed to clear rapidly from these tissues after dosing was stopped. fda.gov The extensive volume of distribution (approximately 6 L/kg) also suggests that cevimeline is extensively bound to tissues. nih.gov

Biotransformation Pathways

Cevimeline undergoes significant metabolism, with notable differences observed between species. The primary biotransformation reactions involve oxidation at the sulfur and nitrogen atoms.

In vitro studies utilizing liver microsomes from rats and dogs have been instrumental in elucidating the metabolic pathways of cevimeline. nih.gov These studies revealed that sulfoxidation and N-oxidation are key metabolic routes. nih.gov In both rat and dog liver microsomes, flavin-containing monooxygenase (FMO) was identified as the enzyme responsible for N-oxidation. nih.gov The sulfoxidation of cevimeline was found to be mediated by cytochrome P450 (CYP) enzymes in both species. nih.gov Specifically in rat liver microsomes, CYP2D and CYP3A isoforms were identified as the primary enzymes responsible for the sulfoxidation process. nih.gov

The metabolic profile of cevimeline shows significant species-specific differences. In rats, the major metabolites found in plasma are both S-oxidized and N-oxidized forms. nih.gov In contrast, only the N-oxidized metabolite is predominantly found in the plasma of dogs. nih.gov

While direct glucuronic acid conjugates of cevimeline were not reported in initial animal studies, they have been identified as significant metabolites in humans. medscape.com Human metabolism primarily yields cis- and trans-sulfoxide, a glucuronic acid conjugate of the parent drug, and an N-oxide of cevimeline. nih.govdrugbank.comdrugs.comfda.gov A portion of the trans-sulfoxide metabolite is further conjugated with glucuronic acid. nih.govdrugbank.comfda.gov A comparative overview of metabolites identified across species highlights these differences.

Major Identified Metabolites of Cevimeline

Metabolite Rat Dog Human
Cevimeline trans-sulfoxide Yes Not specified as major Yes
Cevimeline cis-sulfoxide Yes Not specified as major Yes
Cevimeline N-oxide Yes Yes (Major) Yes
Cevimeline glucuronic acid conjugate Not Reported Not Reported Yes
Cevimeline trans-sulfoxide glucuronic acid conjugate Not Reported Not Reported Yes

Table compiled from preclinical and clinical metabolic data. nih.govfda.govfda.gov

Table of Mentioned Compounds

Compound Name
(+)-Cevimeline hydrochloride hemihydrate
Cevimeline
Cevimeline cis-sulfoxide
Cevimeline N-oxide
Cevimeline trans-sulfoxide

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, Flavin-Containing Monooxygenase)

The metabolism of this compound is primarily orchestrated by the hepatic microsomal enzymes, with the Cytochrome P450 (CYP450) superfamily playing a central role. mdpi.com Specifically, in vitro studies have identified CYP2D6 and CYP3A3/4 as the principal isoenzymes responsible for the biotransformation of cevimeline. nih.govnih.govnih.govfda.gov The metabolic processes yield several metabolites, including cevimeline cis-sulfoxide, cevimeline trans-sulfoxide, cevimeline N-oxide, and a glucuronic acid conjugate. nih.govnih.govnih.gov

Further investigations into the metabolic pathways have also implicated the flavin-containing monooxygenase (FMO) system. targetmol.com This enzyme system is involved in the N-oxidation of cevimeline. targetmol.com The sulfoxidation, leading to cis- and trans-sulfoxide metabolites, is attributed to the action of CYP2D and CYP3A enzymes. targetmol.com In human studies, after a 24-hour period, approximately 86.7% of the administered dose is recovered, with 16.0% as the unchanged drug, 44.5% as cis- and trans-sulfoxides, 22.3% as a glucuronic acid conjugate, and 4.0% as cevimeline N-oxide. nih.govnih.gov The trans-sulfoxide metabolite can undergo further conjugation with glucuronic acid, accounting for about 8% of its elimination. nih.govnih.gov Despite its extensive metabolism, cevimeline has been shown not to inhibit major cytochrome P450 isozymes, including 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4. nih.govnih.gov

Table 1: Major Metabolites of Cevimeline and Involved Enzyme Systems

MetabolitePercentage of Recovered Dose (in 24h)Primary Enzyme System(s)
Unchanged Cevimeline16.0%N/A
Cis- and Trans-Sulfoxide44.5%Cytochrome P450 (CYP2D, CYP3A)
Glucuronic Acid Conjugate22.3%UDP-glucuronosyltransferases (UGT)
Cevimeline N-oxide4.0%Flavin-Containing Monooxygenase (FMO)

Data derived from human studies.

Species-Specific Metabolic Differences

Preclinical studies utilizing animal models have brought to light significant species-specific differences in the metabolic profile of cevimeline. A notable contrast is observed between rats and dogs. In vitro studies using liver microsomes from these species have demonstrated distinct metabolic pathways. targetmol.com

In rats, the metabolism of cevimeline results in the formation of both S-oxidized (sulfoxides) and N-oxidized metabolites. targetmol.com Conversely, in dogs, the metabolic pathway appears to be more restricted, with only N-oxidized metabolites being identified. targetmol.com This highlights the differential activity or substrate specificity of the metabolizing enzymes, such as CYP450 and FMO, between these species. targetmol.com Such variations are crucial considerations when extrapolating preclinical pharmacokinetic and metabolic data to human scenarios.

Sex-Dependent Metabolic Differences in Preclinical Models

The influence of sex on the metabolism of cevimeline has also been a subject of preclinical investigation, yielding some divergent findings. In studies involving rats, sex-dependent differences in the pharmacokinetics of cevimeline have been observed. targetmol.com However, these sex-specific pharmacokinetic differences were not apparent in dogs. targetmol.com

In contrast, a statistical analysis from a clinical pharmacology review in humans indicated no statistically significant difference in the pharmacokinetics of cevimeline between males and females following a single dose administration. fda.gov Another preclinical study in Sprague-Dawley rats noted that female rats treated with cevimeline showed a reduced mean number of implantations, an effect potentially secondary to maternal toxicity rather than a direct metabolic difference. fda.gov These findings underscore the complexity of sex-related influences on drug metabolism and the importance of considering both preclinical and clinical data.

Excretion Routes in Animal Models

The primary route of elimination for cevimeline and its metabolites is through the kidneys. nih.gov While the prompt specifies animal models, detailed quantitative data from preclinical species is limited in the provided search results. However, human studies offer a clear picture of the excretion process. Following administration, the majority of the cevimeline dose is excreted in the urine. nih.govmdpi.com Over a 24-hour period, 84% of a dose was recovered in the urine. nih.govmdpi.comdrugbank.com After seven days, the cumulative recovery in the urine reached 97% of the administered dose, with a minimal amount, approximately 0.5%, being recovered in the feces. nih.govnih.govmdpi.com This indicates near-complete absorption and predominantly renal excretion.

Table 2: Cumulative Excretion of Cevimeline

Excretion RoutePercentage of Dose Recovered (after 7 days)
Urine97%
Feces0.5%

Data derived from human studies.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and thermal behavior of (+)-Cevimeline hydrochloride hemihydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of this compound. hyphadiscovery.com Techniques such as ¹H NMR, COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule, confirming its complex spiro[1-azabicyclo[2.2.2]octane-3,5'- medchemexpress.comselleckchem.comoxathiolane] structure. hyphadiscovery.commedchemexpress.com

Beyond structural confirmation, NMR, particularly quantitative NMR (qNMR), is a highly accurate method for determining the purity of cevimeline (B1668456) hydrochloride. acs.orgnih.govenovatia.com By integrating the signals of the analyte and comparing them to a certified internal standard, a precise and absolute purity value can be obtained without the need for a specific reference standard of the compound itself. nih.govenovatia.com Purity levels of ≥95% and ≥98.0% for cevimeline hydrochloride have been reported using this technique. medchemexpress.com

Differential Scanning Calorimetry (DSC) for Thermal Properties and Excipient Compatibility

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. rroij.com This provides critical information about the thermal properties of this compound, such as its melting point and any polymorphic transitions. alraziuni.edu.ye For instance, a sharp endothermic peak on a DSC thermogram indicates the melting point of the crystalline substance. researchgate.net

DSC is also a rapid and effective screening tool for assessing the compatibility of cevimeline hydrochloride with various pharmaceutical excipients. netzsch.combohrium.comnih.gov A mixture of the drug and an excipient is analyzed, and the resulting thermogram is compared to the thermograms of the individual components. netzsch.com The absence of any new peaks or significant shifts in the melting endotherm of the drug suggests that the components are compatible. researchgate.netrjptonline.org Conversely, the appearance of new thermal events or changes in the melting behavior can indicate a physical or chemical interaction. rjptonline.orgsjf.edu Studies have shown cevimeline hydrochloride to be compatible with excipients like HPMC E5 and PEG 400, as no significant changes were observed in the DSC thermograms of their physical mixtures. researchgate.net

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound. nih.gov The method is based on the principle that the drug absorbs light in the ultraviolet range at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. For cevimeline hydrochloride, the maximum absorbance (λ-max) has been determined to be around 206.5 nm or 207 nm in 6.8 pH phosphate (B84403) buffer. primescholars.comwjpmr.com

To quantify the drug, a standard calibration curve is first prepared by measuring the absorbance of a series of solutions with known concentrations. wjpmr.com This curve is then used to determine the concentration of unknown samples, such as those from dissolution studies of formulated tablets. primescholars.com For example, a linear relationship between absorbance and concentration for cevimeline hydrochloride has been established in the range of 10-60 μg/ml. wjpmr.com

Interactive Data Table: UV-Visible Spectrophotometry Data for Cevimeline Hydrochloride

Parameter Value Reference
λ-max in 6.8 pH phosphate buffer 206.5 nm wjpmr.com
λ-max in 6.8 pH phosphate buffer 207 nm primescholars.com

Chromatographic Techniques

Chromatographic methods are indispensable for separating cevimeline from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific technique for determining the purity and performing quantitative analysis of this compound. nih.govuobasrah.edu.iq It is considered a gold-standard method for assessing the level of related substances and degradation products.

For purity analysis, a stability-indicating RP-HPLC method can separate cevimeline hydrochloride from its potential impurities and degradation products. One such method utilizes a Hypersil BDS C18 column with an isocratic mobile phase of phosphate buffer and methanol, with detection at 210 nm. The purity of cevimeline hydrochloride is often reported to be ≥95% or higher when analyzed by HPLC. selleckchem.com

For quantitative analysis, HPLC methods are developed and validated for accuracy, precision, linearity, and specificity. ijrpc.com The concentration of cevimeline hydrochloride is determined by comparing the peak area of the analyte in a sample to the peak area of a known concentration of a reference standard. ijrpc.com This technique is crucial for the accurate determination of the drug content in final dosage forms. uobasrah.edu.iq

Interactive Data Table: Example HPLC Method Parameters for Cevimeline Hydrochloride Analysis

Parameter Condition Reference
Column Hypersil BDS C18 (250mm X 4.6 mm, 5 μm)
Mobile Phase 10 mM monobasic sodium phosphate monohydrate buffer (pH 3.0) with 1% TEA : Methanol (85:15 v/v)
Flow Rate 0.8 ml/min
Detection Wavelength 210 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical analytical technique for identifying and quantifying the metabolites of this compound in biological matrices. Following administration, cevimeline is extensively metabolized by hepatic isozymes, primarily Cytochrome P450 (CYP) 2D6 and CYP3A3/4. nih.gov LC-MS analysis of urine and plasma samples allows for the separation and identification of these metabolic products.

Key metabolites identified through LC-MS include cevimeline cis-sulfoxide, cevimeline trans-sulfoxide, and cevimeline N-oxide. primescholars.comnanoscience.com Further analysis has also revealed the presence of glucuronic acid conjugates of both the parent cevimeline molecule and its trans-sulfoxide metabolite. primescholars.comnanoscience.com These hydrophilic conjugates represent a significant portion of the excreted dose. nanoscience.com Quantitative analysis using LC-MS, often in the form of LC-MS/MS for enhanced sensitivity and specificity, is essential for determining the metabolic profile and understanding the drug's elimination pathways. researchgate.netnih.gov After a single oral dose, approximately 86.7% of the dose is recovered in the urine within 24 hours, with metabolites accounting for the majority of the excreted substance. medchemexpress.com

Table 1: Major Metabolites of Cevimeline and Urinary Excretion Rates

MetabolitePercentage of Dose Excreted in Urine (24h)Metabolic Pathway
Unchanged Cevimeline16.0%-
Cevimeline trans-sulfoxide44.5% (combined with cis-sulfoxide)Oxidation (CYP450)
Cevimeline cis-sulfoxide44.5% (combined with trans-sulfoxide)Oxidation (CYP450)
Cevimeline N-oxide4.0%N-oxidation
Glucuronic acid conjugates22.3%Glucuronidation
Data sourced from references nih.govmedchemexpress.com.

Ultra-Performance Liquid Chromatography (UPLC) for Pharmacokinetic Sample Analysis

Ultra-Performance Liquid Chromatography (UPLC), frequently coupled with tandem mass spectrometry (UPLC-MS/MS), is a state-of-the-art method for analyzing pharmacokinetic samples of cevimeline. This technique offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and substantially shorter analysis times, which is crucial for high-throughput screening of pharmacokinetic studies.

In a typical pharmacokinetic study, UPLC-MS/MS is used to quantify the concentration of cevimeline in plasma samples collected over time after administration. The rapid absorption of cevimeline is characterized by a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2.0 hours. nih.gov The high sensitivity of UPLC-MS/MS allows for the accurate determination of the drug's concentration, enabling precise calculation of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t½). These parameters are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 2: Key Pharmacokinetic Parameters of Cevimeline (30 mg Single Dose)

ParameterValueDescription
Tmax (Time to Peak Concentration) 1.5 - 2.0 hoursTime to reach the maximum drug concentration in plasma.
Cmax (Maximum Concentration) ~60 - 91 µg/LThe peak plasma concentration of the drug.
t½ (Elimination Half-life) ~3 - 6 hoursTime required for the drug concentration to decrease by half.
Volume of Distribution (Vd) ~6 L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Plasma Protein Binding < 20%The extent to which the drug binds to proteins in the blood.
Data sourced from references nih.govnanoscience.com.

X-Ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) and crystallographic analyses are definitive methods for elucidating the three-dimensional structure of this compound at the atomic level.

Single Crystal X-Ray Analysis of Isomeric Forms

The synthesis of cevimeline produces both cis- and trans-isomers, with only the cis-isomer being the active pharmaceutical ingredient (API). Single crystal X-ray analysis has been successfully performed on the hydrochloride hemihydrate forms of both the cis- and trans-isomers, providing the first reported comprehensive crystallographic data for these forms. This analysis is crucial for unequivocally distinguishing between the pharmaceutically active cis-isomer and the trans-isomer impurity. The study of these isomeric forms confirms the absolute configuration and provides insight into their differing physicochemical properties.

Crystalline Structure Determination

Table 3: Comparative Crystallographic Data for Cevimeline Isomers

Propertycis-Isomer (API)trans-Isomer (Impurity)
Crystal Packing Less denseMore dense
Melting Point LowerHigher
Solubility HigherLower
Data sourced from reference.

Electron Microscopy for Morphological Characterization (e.g., SEM)

While Scanning Electron Microscopy (SEM) is a standard and powerful technique for investigating the surface topography, particle size, and morphology of crystalline pharmaceutical powders, specific studies detailing the SEM characterization of this compound are not extensively documented in the available literature. Generally, SEM analysis provides high-resolution images of the material's surface, which can reveal details about crystal habit, the degree of crystallinity, and the presence of amorphous regions or agglomerates. This information is valuable for pharmaceutical development, as particle morphology can influence bulk properties such as flowability, compressibility, and dissolution rate.

Stability Assessment Methodologies (excluding clinical product stability)

The assessment of the solid-state stability of this compound is crucial for ensuring its quality and shelf-life. Methodologies focus on the compound's intrinsic stability under various stress conditions.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are employed to study the thermal behavior of the compound. DSC thermograms can identify the melting point, which for this compound is in the range of 201-203°C, and detect any polymorphic transitions or degradation events upon heating. The hemihydrate form incorporates water molecules that stabilize the crystal lattice, and its stability is a balance between maintaining this hydration state and preventing excess water uptake.

Stability studies are conducted under controlled conditions of temperature and relative humidity (RH) to assess the compound's robustness. For instance, studies have been performed at accelerated conditions, such as 40°C ± 2°C and 75% ± 5% RH. The results from such studies indicate that the compound is thermally stable and not significantly affected by high humidity, showing no major changes in its physical form or in-vitro release behavior after storage. Proper storage for the bulk substance is recommended at 4°C in sealed containers protected from moisture to maintain the integrity of the hemihydrate form.

Table 4: Stability Study Conditions and Observations

ConditionDurationObservation
40°C ± 2°C / 75% ± 5% RH 1 monthNo shape deformation; cumulative percentage drug release remained similar to initial values.
Storage at 4°C Not specifiedRecommended for maintaining the delicate balance of the hemihydrate state and preventing moisture uptake.
Data sourced from references.

Advanced Research Directions and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to investigate chemical problems using computers. scispace.com These techniques allow for the prediction of molecular geometry, the energies of molecules, and chemical reactivity, providing insights that guide laboratory synthesis and help in understanding experimental data. scispace.com For a compound like (+)-Cevimeline hydrochloride hemihydrate, computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating its mechanism of action at a molecular level. scispace.com

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.goveuropeanreview.org This method is crucial for understanding the binding interactions between (+)-cevimeline and its primary targets, the M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govselleckchem.com

Docking simulations for cevimeline (B1668456) would involve the three-dimensional structures of the M1 and M3 receptors, which can be obtained through methods like X-ray crystallography or homology modeling. The cevimeline molecule is then computationally placed into the binding site of the receptor. Sophisticated algorithms calculate the binding energy for numerous possible conformations and orientations, identifying the most stable binding mode. biomedpharmajournal.org The results of such simulations can reveal key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with cevimeline. This information is fundamental for structure-based drug design and for explaining the compound's observed selectivity and potency.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction between the ligand and the receptor over time. nih.gov An MD simulation of the cevimeline-receptor complex would involve simulating the movements and interactions of all atoms in the system over a specific period, typically nanoseconds to microseconds. nih.govresearchgate.net

These simulations provide valuable information on the stability of the cevimeline-receptor complex, revealing how the ligand and receptor adapt their conformations to achieve an optimal fit. researchgate.net MD simulations can confirm the stability of binding modes predicted by docking and identify key interactions that persist throughout the simulation. nih.gov Furthermore, these studies can calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. nih.govresearchgate.net For cevimeline, MD simulations could elucidate the precise conformational changes in the M1 and M3 receptors upon binding, contributing to a deeper understanding of the activation mechanism.

Quantum chemical calculations are employed to study the electronic structure, geometry, and energy of molecules with high accuracy. These methods are vital for performing a detailed conformational analysis of (+)-cevimeline. The molecule's three-dimensional shape and flexibility are critical determinants of its ability to bind to and activate muscarinic receptors.

By applying quantum chemical methods, researchers can calculate the relative energies of different possible conformations (rotational isomers or rotamers) of the cevimeline molecule. This analysis helps identify the most stable, low-energy conformations that are likely to be biologically active. Understanding the preferred spatial arrangement of the quinuclidine (B89598) and oxathiolane rings is essential for explaining its specific interactions with the receptor's binding pocket. These calculations provide foundational data that can be used to refine the parameters for molecular docking and dynamics simulations, thereby improving the accuracy of these higher-level computational studies.

Comparative Pharmacological Analyses

This compound is a muscarinic receptor agonist used to stimulate salivary secretion, similar to pilocarpine (B147212). researchgate.netnih.gov Despite both being used for similar therapeutic purposes, they exhibit distinct pharmacological profiles. Cevimeline is a quinuclidine derivative of acetylcholine, while pilocarpine is a natural alkaloid. nih.govmedchemexpress.com

One of the key differentiators is receptor selectivity. Cevimeline is characterized as a selective agonist for M1 and M3 muscarinic receptors. selleckchem.commedchemexpress.com It shows a high affinity for M3 receptors located on the epithelium of lacrimal and salivary glands. clinicaltrials.gov Some studies suggest that cevimeline has a stronger affinity for M3 receptors compared to pilocarpine, which theoretically could lead to a more targeted effect on salivary glands. researchgate.net However, at least one binding study using radiolabeled antagonists in rats concluded that neither cevimeline nor pilocarpine displayed significant subtype selectivity for M1, M2, or M3 receptors, indicating they both act as non-selective muscarinic agonists in that model. nih.gov

The potency of cevimeline at different muscarinic receptor subtypes has been quantified, confirming its potent M1 and M3 agonist activity.

Table 1: Receptor Binding Profile of Cevimeline

Receptor Subtype EC₅₀ Value (μM)
M1 0.023
M2 1.04
M3 0.048
M4 1.31
M5 0.063

Data sourced from a study by Heinrich et al., as cited in nih.gov. EC₅₀ is the half maximal effective concentration.

In functional studies, both drugs have been shown to increase salivary flow effectively. nih.govresearchgate.net Some comparative studies in healthy volunteers have suggested that cevimeline may be more effective than pilocarpine in increasing salivary flow at specific time points after administration. researchgate.netnih.gov

The differences in the pharmacological effects of cevimeline and pilocarpine stem from their distinct interactions with muscarinic receptors and subsequent physiological responses.

Pharmacokinetics and Duration of Action: Cevimeline exhibits a longer duration of action compared to pilocarpine. nih.gov Studies in rats have shown that cevimeline produces a more slowly increasing and lasting salivation effect. nih.govmedchemexpress.com This prolonged activity is attributed to its pharmacokinetic profile, including a mean half-life of approximately 5 hours. nih.govfda.gov

Central Nervous System (CNS) Effects: The two drugs show different effects on the central nervous system. In conscious rats, cevimeline was found to cause significant hypothermia at higher doses, whereas pilocarpine had no effect on body temperature at the doses tested. nih.gov This suggests that cevimeline may have more pronounced central effects, which is consistent with its ability to cross the blood-brain barrier. medchemexpress.com

Cardiovascular and Other Systemic Effects: In anesthetized rats, both drugs induced significant changes in respiratory rate, heart rate, and blood pressure at doses close to those that stimulate salivation. nih.gov However, at higher doses, cevimeline produced a more significant pressor (blood pressure increasing) response compared to pilocarpine. nih.gov

Effects on Thirst and Water Intake: A notable difference lies in their effects on the mechanisms of thirst. Cevimeline has been shown to inhibit angiotensin II-induced water intake and reduce neuronal activity in the subfornical organ, a key brain region involved in regulating thirst. nih.gov This is in contrast to the known effects of pilocarpine. nih.gov This anti-dipsogenic effect of cevimeline is a unique aspect of its pharmacological profile.

Table 2: Comparative Pharmacological Profile of Cevimeline and Pilocarpine

Feature This compound Pilocarpine
Receptor Affinity High affinity for M1 and M3 receptors. nih.govmedchemexpress.com Some studies suggest higher M3 affinity than pilocarpine. researchgate.netclinicaltrials.gov Acts on muscarinic receptors; some studies indicate non-selective agonism. nih.govclinicaltrials.gov
Onset and Duration Slower onset of activation and longer duration of salivation. nih.gov More rapid onset of action.
CNS Effects Can induce hypothermia at higher doses. nih.gov Inhibits thirst-related neuronal activity. nih.gov No effect on body temperature at sialagogic doses. nih.gov
Cardiovascular Higher pressor response at higher doses. nih.gov Induces changes in heart rate and blood pressure. nih.gov

| Salivary Flow | Effectively increases salivary flow, with some studies showing greater efficacy at certain time points. researchgate.netnih.gov | Effective sialagogue. researchgate.netnih.gov |

Novel Formulation Development and Preclinical Evaluation (excluding clinical dosage forms)

Preclinical research has explored the development of novel formulations for cevimeline hydrochloride to enhance its delivery and potential utility. These investigations focus on alternative administration routes that could offer advantages over conventional oral capsules, particularly for patient populations with specific needs.

Studies have been conducted on fast-dissolving films and mouth-dissolving tablets as alternative formulations for cevimeline hydrochloride. primescholars.comimpactfactor.org The primary goal of these preclinical formulations is to achieve rapid disintegration and dissolution in the oral cavity.

One area of investigation has been the formulation of fast-dissolving films using a solvent casting method. impactfactor.org These films incorporate various polymers as film-forming agents. In one study, formulations were prepared using sodium carboxy methyl cellulose, HPMC E5, polyvinyl alcohol, and polyvinyl pyrrolidone (PVP K30). impactfactor.org The inclusion of agents like citric acid and stevia powder was for the respective purposes of saliva stimulation and sweetening. impactfactor.org Evaluation of these films showed that the formulation using PVP K30 (designated C11) achieved a drug release of 99.91% within a 5-minute timeframe, indicating a rapid dissolution profile. impactfactor.orgresearchgate.net

Another approach involved the development of directly compressible mouth-dissolving tablets. primescholars.com These were formulated using various super-disintegrants, including crospovidone, sodium starch glycolate, and croscarmellose sodium. primescholars.com An optimized formulation (designated D4), which utilized crospovidone, demonstrated a disintegration time of approximately 8 seconds and achieved 98% drug release within 30 minutes. primescholars.comprimescholars.com The stability of this optimized tablet formulation was assessed under accelerated conditions (40 ± 2°C / 75 ± 5% RH) for 6 months, with results showing no significant changes in physical properties or in vitro drug release. primescholars.com

Interactive Table: Preclinical Dissolution Performance of Novel Cevimeline HCl Formulations

Formulation IDFormulation TypeKey Polymer/DisintegrantDisintegration Time% Drug ReleaseTime for ReleaseSource(s)
C11Fast-Dissolving FilmPolyvinyl Pyrrolidone (PVP K30)Not specified99.91%5 minutes impactfactor.orgresearchgate.net
D4Mouth-Dissolving TabletCrospovidone8 seconds98%30 minutes primescholars.comprimescholars.com

This table summarizes key performance metrics from preclinical studies of novel cevimeline hydrochloride formulations.

Investigation of Potential Beyond Secretion Modulation (preclinical only)

Beyond its primary application in modulating glandular secretions, preclinical research has delved into the effects of this compound on the central nervous system. These exploratory studies focus on its potential impact on neuronal activity and cognitive processes in animal models. nih.govresearchgate.net

Research has specifically examined the effects of cevimeline on the excitability of parasympathetic preganglionic neurons in the superior salivatory (SS) nucleus of rats, which are involved in controlling salivation. nih.gov Since cevimeline can cross the blood-brain barrier, its potential effects on the central nervous system are of significant interest. medchemexpress.com

A significant body of preclinical research has evaluated the effects of cevimeline on cognitive function in various animal models, including mice, rats, and monkeys. nih.gov These studies have consistently indicated that cevimeline can improve performance in tasks related to different forms of memory, such as working memory, reference memory, and fear memory. nih.gov

The compound has been tested in models where cognitive deficits are chemically induced, for example, through the use of scopolamine. nih.gov Results from these studies suggest that cevimeline can reverse the cognitive deficits induced by such agents. nih.gov In one study, the roles of hippocampal M1 and M2 muscarinic acetylcholine receptors in memory performance were examined in rats. nih.gov It was found that cevimeline, an M1 muscarinic receptor agonist, could attenuate working memory errors that were induced by the application of receptor antagonists. nih.gov

Further research using amyloid-β protein precursor transgenic mice, an animal model relevant to Alzheimer's disease, has also been conducted. nih.gov The results from these studies support the modulatory effect of cevimeline on the M1 muscarinic acetylcholine receptor. nih.gov Studies in both young and aged monkeys using a delayed match-to-sample task showed that cevimeline improved task performance, indicating its potential to address age-related memory deficits. nih.gov

Interactive Table: Summary of Preclinical Studies on Cevimeline and Cognitive Function

Animal ModelType of StudyKey FindingsSource(s)
RatsScopolamine-induced deficitReversal of cognitive deficits. nih.gov nih.gov
RatsIntrahippocampal antagonist injectionAttenuated working memory errors by acting on M1 receptors. nih.gov nih.gov
Transgenic Mice (Aβ precursor)Alzheimer's disease modelModulated M1 muscarinic acetylcholine receptors. nih.gov nih.gov
Monkeys (young and aged)Age-related cognitive declineImproved performance in object working memory tasks. nih.gov nih.gov

This table provides an overview of different preclinical models used to assess the impact of cevimeline on cognitive functions.

Q & A

Q. What is the molecular mechanism of (+)-Cevimeline hydrochloride hemihydrate as a muscarinic acetylcholine receptor (mAChR) agonist?

(+)-Cevimeline selectively activates M1 and M3 receptor subtypes, inducing downstream physiological responses such as smooth muscle contraction and glandular secretion. In in vitro studies, it demonstrates EC50 values of 3.5 μM (guinea pig ileum) and 3 μM (guinea pig trachea), confirming its potency and selectivity for M1/M3 over other subtypes . Binding assays reveal higher affinity for M1 receptors compared to other agonists, attributed to its unique spiro-oxathiolane-quinuclidine structure .

Q. How is the hydration state of this compound characterized, and why is it critical for stability?

The hemihydrate form (0.5 H2O per molecule) is confirmed via computational modeling (e.g., density functional theory, DFT) and experimental techniques like NMR and X-ray diffraction. Hydrate stability is temperature-sensitive; improper storage (e.g., above -20°C) may lead to dehydration, altering crystallinity and bioavailability .

Q. What in vivo models are used to evaluate secretory effects of (+)-Cevimeline?

Rodent models (rats/mice) are standard for assessing salivary and lacrimal secretion. Doses of 3–30 mg/kg (oral or intraperitoneal) induce dose-dependent increases in secretion, validated in X-irradiated salivary-deficient rats and autoimmune disease models (e.g., Sjögren’s syndrome). Secretory responses are blocked by atropine, confirming mAChR specificity .

Advanced Research Questions

Q. How should clinical trials involving (+)-Cevimeline address stratification of osteoarthritis patients by joint type (knee vs. hip)?

Evidence suggests differential treatment effects: a 30% pain reduction threshold is clinically significant for knees but not hips. Trials must stratify cohorts or analyze joints separately to avoid confounding. Sample size calculations indicate 54 knee OA patients vs. 108 hip OA patients per arm for 80% statistical power .

Q. What methodological challenges arise when reconciling EC50 discrepancies across studies?

Variations in EC50 values (e.g., 3.5 μM vs. 3 μM for tracheal vs. ileal contraction) may stem from tissue-specific receptor density, assay conditions (e.g., buffer composition), or species differences. Researchers should standardize protocols (e.g., ISO-accredited labs) and validate receptor expression via Western blot or qPCR .

Q. How can computational modeling improve hydrate formulation design for (+)-Cevimeline?

Periodic DFT calculations predict dehydration pathways and stability of hemihydrate vs. anhydrous forms. These models guide excipient selection (e.g., co-formers for co-crystals) to enhance shelf life. Experimental validation via dynamic vapor sorption (DVS) and thermogravimetric analysis (TGA) is critical .

Q. What strategies mitigate off-target effects in mAChR agonism studies?

To minimize M2/M4 cross-reactivity:

  • Use subtype-selective antagonists (e.g., pirenzepine for M1, darifenacin for M3) in functional assays.
  • Employ CRISPR-edited cell lines lacking non-target receptors.
  • Validate selectivity via radioligand displacement assays (e.g., [3H]-N-methylscopolamine) .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting clinical data on patient-reported outcomes vs. biomarker efficacy?

In osteoarthritis trials, patient perception of pain relief (e.g., 15 mm VAS threshold) may not correlate with synovial fluid biomarker changes (e.g., IL-6 reduction). Blinded, placebo-controlled designs with dual endpoints (subjective + objective) are recommended. Contradictions may reflect placebo effects or central nervous system modulation by mAChRs .

Q. Why do binding affinity (Ki) and functional potency (EC50) values diverge for (+)-Cevimeline?

Ki values reflect receptor-binding thermodynamics, while EC50 depends on downstream signaling efficiency (e.g., G-protein coupling). For example, M3 receptor binding may have high affinity but low functional output due to tissue-specific effector coupling. Use both binding and functional assays to characterize compound profiles .

Methodological Best Practices

Q. What analytical techniques confirm the identity and purity of this compound?

  • HPLC-UV/MS : Purity >98% with C18 columns (mobile phase: 0.1% TFA in acetonitrile/water).
  • 1H/13C NMR : Verify spiro-oxathiolane and quinuclidine moieties (δ 3.5–4.5 ppm for oxathiolane protons).
  • Elemental analysis : Match calculated vs. observed C, H, N, S, Cl content (±0.4%) .

Q. How should (+)-Cevimeline be formulated for in vivo studies to ensure solubility and stability?

  • Vehicle : 5% DMSO + 10% Tween-80 in saline (pH 6.5–7.0).
  • Storage : -20°C in airtight, light-protected vials; avoid freeze-thaw cycles.
  • Dose preparation : Vortex for 2 min and sonicate (30 sec) to prevent aggregation .

Tables

Q. Table 1. Key Pharmacological Parameters of this compound

ParameterValueModel/AssayReference
EC50 (ileal contraction)3.5 μMGuinea pig ileum
EC50 (tracheal contraction)3 μMGuinea pig trachea
M1 Ki12 nMRadioligand binding
M3 Ki18 nMRadioligand binding
Oral bioavailability60–70%Rat pharmacokinetics

Q. Table 2. Recommended Analytical Methods for Hydrate Characterization

TechniqueApplicationCritical Parameters
DFT periodic calculationsHydrate stability predictionBasis set: PBE-D3(BJ)
DVSHydration/dehydration kinetics0–90% RH, 25°C
TGAThermal decomposition profileHeating rate: 10°C/min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.